molecular formula C24H19NO4 B11102111 3-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]benzo[f]quinoline-1-carboxylic acid

3-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]benzo[f]quinoline-1-carboxylic acid

Cat. No.: B11102111
M. Wt: 385.4 g/mol
InChI Key: RNLYRLQLFBSOMG-UHFFFAOYSA-N
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Description

3-(3-Allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

3-(3-Allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(3-allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Allyl-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both allyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)benzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C24H19NO4/c1-3-6-15-11-16(12-21(29-2)23(15)26)20-13-18(24(27)28)22-17-8-5-4-7-14(17)9-10-19(22)25-20/h3-5,7-13,26H,1,6H2,2H3,(H,27,28)

InChI Key

RNLYRLQLFBSOMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C(=O)O

Origin of Product

United States

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